

# A comparative assessment of the antioxidant capacity of various Angelica species

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## A Comparative Guide to the Antioxidant Capacity of Various Angelica Species

The genus *Angelica*, belonging to the Apiaceae family, encompasses a diverse group of perennial herbs widely utilized in traditional medicine across Asia, Europe, and North America. [1][2] These plants are rich in a variety of bioactive phytochemicals, including coumarins, flavonoids, phenolic acids, and essential oils, which contribute to their therapeutic properties. [1][3][4] A significant area of scientific interest is their antioxidant activity, which is the capacity to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress—a key factor in the pathogenesis of numerous chronic diseases. [3][5]

This guide provides a comparative assessment of the antioxidant capacity of several prominent *Angelica* species, supported by quantitative data from various in vitro assays. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant potential of these species for further investigation and application.

## Comparative Antioxidant Activity

The antioxidant potential of plant extracts can vary significantly based on the species, the part of the plant used (e.g., root, leaf, seed), and the solvent used for extraction. [6] The following table summarizes quantitative data from studies evaluating the antioxidant capacity of different *Angelica* species using common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical

scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Angelica Species	Plant Part & Extract	Assay	Result (IC50 or Equivalent)	Reference Compounds
Angelica archangelica	Leaf (Ethyl Alcohol)	DPPH	IC50: 16.52 µg/mL	BHA (7.29), α-Tocopherol (10.04)
Angelica archangelica	Branch (Ethyl Alcohol)	DPPH	IC50: 21.01 µg/mL	BHA (7.29), α-Tocopherol (10.04)
Angelica archangelica	Leaf (Ethyl Alcohol)	ABTS	IC50: 8.77 µg/mL	BHA (2.78), α-Tocopherol (5.13)
Angelica archangelica	Branch (Ethyl Alcohol)	ABTS	IC50: 10.99 µg/mL	BHA (2.78), α-Tocopherol (5.13)
Angelica archangelica	Leaf (Ethyl Alcohol)	FRAP (Abs at 593 nm)	0.361 (at 20 µg/mL)	BHA (1.941), Trolox (1.821)
Angelica archangelica	Branch (Ethyl Alcohol)	FRAP (Abs at 593 nm)	0.337 (at 20 µg/mL)	BHA (1.941), Trolox (1.821)
Angelica gigas (Wild)	Root (90% Ethanol)	EDA	96.03% scavenging	L-ascorbic acid (90.83% at 1%)
Angelica gigas (Cultivated)	Root (90% Ethanol)	EDA	93.94% scavenging	L-ascorbic acid (90.83% at 1%)
Angelica gigas (Cultivated)	Root (Water Extract)	SOD-like Activity	33.95%	L-ascorbic acid (75.93% at 1%)
Angelica glauca	Root (Methanolic)	DPPH	~69% scavenging (at 400 µg/mL)	Not specified
Angelica glauca	Leaf (Methanolic)	DPPH	~54% scavenging (at 400 µg/mL)	Not specified

Angelica sinensis	Root	Total Phenols	Lower than V. thibetica	Not applicable
Angelica sinensis	Root	Total Flavonoids	Lower than V. thibetica	Not applicable

Data compiled from multiple sources[6][7][8][9]. EDA: Electron Donating Ability, analogous to DPPH scavenging activity. IC50 values represent the concentration required to scavenge 50% of radicals; lower values indicate higher antioxidant activity. FRAP values are absorbance readings, where higher absorbance indicates greater reducing power.

## Key Signaling Pathway: Nrf2-ARE

The antioxidant effects of many phytochemicals, including those found in Angelica, are mediated through the activation of specific cellular signaling pathways.[5] A primary pathway is the Keap1-Nrf2-ARE system, which regulates the expression of a wide array of cytoprotective and antioxidant enzymes.[10][11] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[11] Upon exposure to oxidative stress or chemical inducers (e.g., Angelica phytochemicals), Keap1 releases Nrf2, allowing it to translocate to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of protective enzymes like those involved in glutathione synthesis and regeneration.[11][12]

**Caption:** The Keap1-Nrf2-ARE antioxidant response pathway.

## Experimental Protocols

Accurate assessment of antioxidant capacity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the three most common assays cited in the literature for evaluating plant extracts.

### DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13]

- Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[\[14\]](#)[\[15\]](#) The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[\[14\]](#)
- Reagents and Equipment:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl)
  - Methanol or ethanol (spectrophotometric grade)
  - Test extracts and positive control (e.g., Ascorbic acid, Trolox)
  - Spectrophotometer or microplate reader
  - 96-well microplates or cuvettes
- Procedure:
  - Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[\[13\]](#) [\[14\]](#) Keep the solution in the dark, as DPPH is light-sensitive.[\[15\]](#)
  - Prepare Sample Dilutions: Dissolve the Angelica extract in the same solvent to create a series of concentrations (e.g., 10, 50, 100, 200 µg/mL).
  - Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[\[13\]](#)
  - Controls: Prepare a blank (solvent only) and a control (solvent + DPPH solution).[\[13\]](#)
  - Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[\[15\]](#)
  - Measurement: Measure the absorbance of each well at 517 nm.[\[15\]](#)
- Calculation: The percentage of radical scavenging activity is calculated using the formula:  $\text{Scavenging Activity (\%)} = [(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ [\[13\]](#) The IC<sub>50</sub>

value (the concentration of the extract that scavenges 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the extract concentrations.

## ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation ( $\text{ABTS}^{\bullet+}$ ), a blue/green chromophore.[\[16\]](#)

- Principle: In the presence of an antioxidant, the colored  $\text{ABTS}^{\bullet+}$  is reduced back to the colorless ABTS form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[\[16\]](#) This assay is applicable to both hydrophilic and lipophilic antioxidants.
- Reagents and Equipment:
  - ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
  - Potassium persulfate (APS)
  - Ethanol or water
  - Test extracts and positive control (e.g., Trolox, Vitamin C)[\[16\]](#)
  - Spectrophotometer or microplate reader
- Procedure:
  - Prepare  $\text{ABTS}^{\bullet+}$  Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[\[17\]](#)[\[18\]](#)
  - Prepare Working Solution: Dilute the stock solution with ethanol or water to obtain an absorbance of 0.70 ( $\pm 0.02$ ) at 734 nm.[\[16\]](#)
  - Reaction Setup: Add a small volume of the sample extract (e.g., 10  $\mu\text{L}$ ) to a larger volume of the  $\text{ABTS}^{\bullet+}$  working solution (e.g., 190  $\mu\text{L}$ ).[\[17\]](#)

- Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) at room temperature.[19]
- Measurement: Read the absorbance at 734 nm.[17]
- Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

## Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric ions ( $\text{Fe}^{3+}$ ) to ferrous ions ( $\text{Fe}^{2+}$ ).[20]

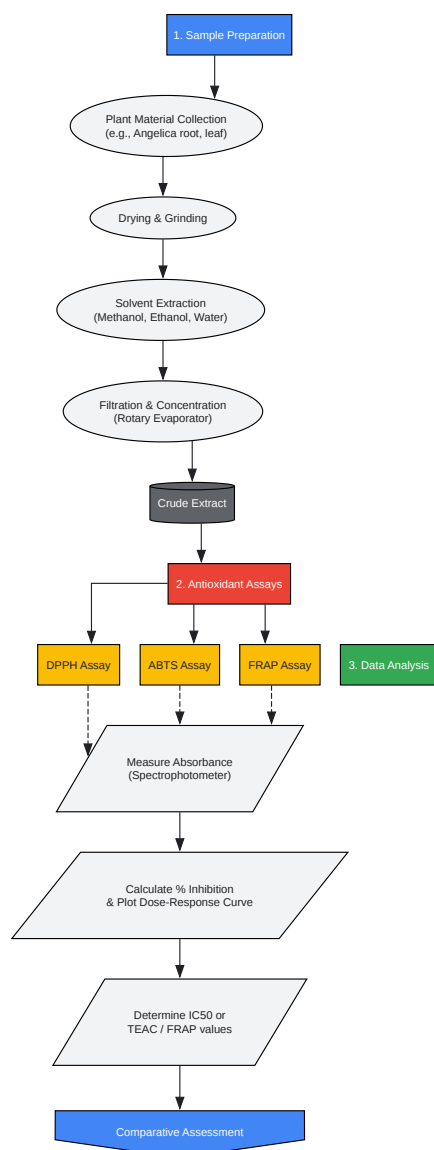
- Principle: The reduction of the ferric-tripyridyltriazine ( $\text{Fe}^{3+}$ -TPTZ) complex to the ferrous ( $\text{Fe}^{2+}$ ) form at low pH results in the formation of an intense blue-colored complex.[21] The change in absorbance is measured at 593 nm.[22]
- Reagents and Equipment:
  - Acetate buffer (300 mM, pH 3.6)
  - TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
  - Ferric chloride ( $\text{FeCl}_3$ ) solution (20 mM in water)
  - Ferrous sulfate ( $\text{FeSO}_4$ ) for standard curve
  - Spectrophotometer or microplate reader
- Procedure:
  - Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and  $\text{FeCl}_3$  solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
  - Reaction Setup: Add a small volume of the sample extract to a large volume of the prepared FRAP reagent.

- Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C.[23]
- Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[21]
- Calculation: A standard curve is prepared using known concentrations of FeSO<sub>4</sub>. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (e.g., μmol Fe<sup>2+</sup>/g of extract).

## Experimental Workflow for Antioxidant Capacity Assessment

The process of evaluating the antioxidant capacity of Angelica species follows a structured workflow, from sample preparation to data analysis.





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